![molecular formula C19H25N3O2 B2768249 (2S)-1-Acetyl-N-[(4-tert-butylphenyl)-cyanomethyl]pyrrolidine-2-carboxamide CAS No. 1465289-59-1](/img/structure/B2768249.png)
(2S)-1-Acetyl-N-[(4-tert-butylphenyl)-cyanomethyl]pyrrolidine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-1-Acetyl-N-[(4-tert-butylphenyl)-cyanomethyl]pyrrolidine-2-carboxamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrrolidine ring, an acetyl group, and a cyanomethyl group attached to a tert-butylphenyl moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-Acetyl-N-[(4-tert-butylphenyl)-cyanomethyl]pyrrolidine-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Introduction of the Acetyl Group: The acetyl group can be introduced via an acetylation reaction using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Attachment of the Cyanomethyl Group: The cyanomethyl group can be introduced through a nucleophilic substitution reaction using a cyanomethyl halide and a suitable base.
Coupling with the tert-Butylphenyl Moiety: The final step involves coupling the pyrrolidine derivative with the tert-butylphenyl moiety through a condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-1-Acetyl-N-[(4-tert-butylphenyl)-cyanomethyl]pyrrolidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Cyanomethyl halide in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
(2S)-1-Acetyl-N-[(4-tert-butylphenyl)-cyanomethyl]pyrrolidine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (2S)-1-Acetyl-N-[(4-tert-butylphenyl)-cyanomethyl]pyrrolidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2S)-1-Acetyl-N-[(4-methylphenyl)-cyanomethyl]pyrrolidine-2-carboxamide
- (2S)-1-Acetyl-N-[(4-ethylphenyl)-cyanomethyl]pyrrolidine-2-carboxamide
- (2S)-1-Acetyl-N-[(4-isopropylphenyl)-cyanomethyl]pyrrolidine-2-carboxamide
Uniqueness
(2S)-1-Acetyl-N-[(4-tert-butylphenyl)-cyanomethyl]pyrrolidine-2-carboxamide is unique due to the presence of the tert-butyl group, which can influence its steric and electronic properties. This can result in distinct reactivity and biological activity compared to similar compounds with different substituents on the phenyl ring.
Propriétés
IUPAC Name |
(2S)-1-acetyl-N-[(4-tert-butylphenyl)-cyanomethyl]pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2/c1-13(23)22-11-5-6-17(22)18(24)21-16(12-20)14-7-9-15(10-8-14)19(2,3)4/h7-10,16-17H,5-6,11H2,1-4H3,(H,21,24)/t16?,17-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGGKACAXWDIUTP-DJNXLDHESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC1C(=O)NC(C#N)C2=CC=C(C=C2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1CCC[C@H]1C(=O)NC(C#N)C2=CC=C(C=C2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
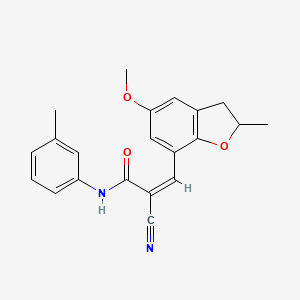
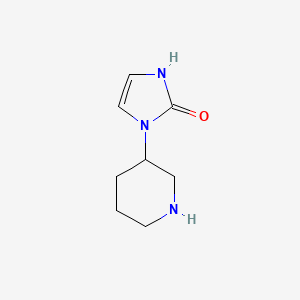
![9-(2,5-dimethoxyphenyl)-1,3-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2768168.png)
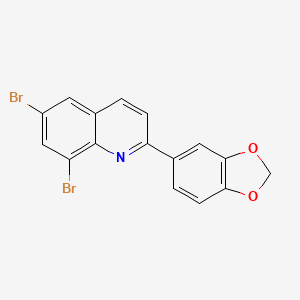
![1-(3,5-Dimethoxyphenyl)-3-[(1-hydroxycyclopentyl)methyl]urea](/img/structure/B2768174.png)

![N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}ethanediamide](/img/structure/B2768180.png)
![Methyl 2-[(5-cyclopropyl-1-methylpyrazol-3-yl)amino]acetate](/img/structure/B2768181.png)
![N-[[(1R,2S)-2-(Oxan-4-yl)cyclopropyl]methyl]prop-2-enamide](/img/structure/B2768183.png)
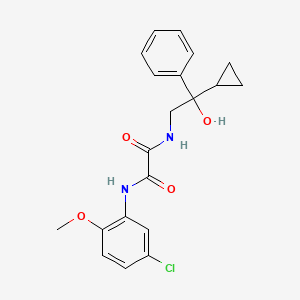
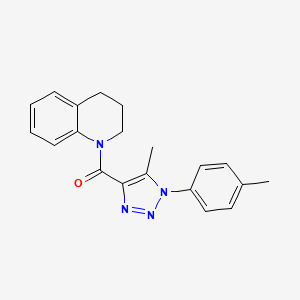
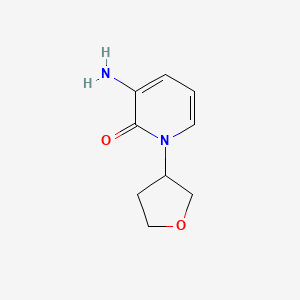
![1-N-hydroxy-3-N-[2-(pyridin-4-yl)ethyl]benzene-1,3-dicarboxamide](/img/structure/B2768188.png)

